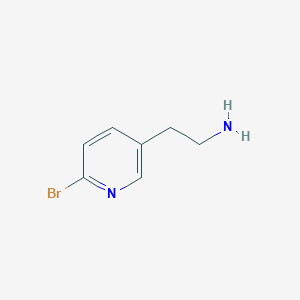

2-(6-Bromopyridin-3-yl)ethanamine

Description

Contextualization within Brominated Pyridine (B92270) Derivatives

Brominated pyridine derivatives are a class of heterocyclic compounds that have a bromine atom attached to the pyridine ring. The pyridine ring itself is an aromatic heterocycle analogous to benzene, with one CH group replaced by a nitrogen atom. The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient, influencing its chemical reactivity. youtube.com

The bromine atom serves as a versatile functional group, or "handle," for a variety of chemical transformations. It is an excellent leaving group in nucleophilic substitution reactions and is particularly useful in modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from simpler precursors.

The position of the bromine atom on the pyridine ring is crucial to its reactivity. In 2-(6-Bromopyridin-3-yl)ethanamine, the bromine is at the 6-position, and the ethylamine (B1201723) substituent is at the 3-position. This specific arrangement of functional groups dictates the compound's synthetic utility and potential applications. The synthesis of such brominated pyridines can be achieved through various methods, including direct bromination of pyridine derivatives, often requiring specific catalysts or conditions to control the regioselectivity. acs.orggoogle.comacs.org

Significance in Contemporary Organic Chemistry and Pharmaceutical Sciences

The significance of this compound lies in its dual functionality. The bromopyridine core provides a reactive site for building molecular complexity, while the ethylamine side chain is a common structural motif found in many biologically active compounds and neurotransmitters, often referred to as a "pharmacophore". mdpi.com This makes the compound an attractive starting material for the synthesis of new drug candidates.

In pharmaceutical sciences, heterocyclic compounds are foundational, with a large percentage of all drugs containing a heterocycle. sciencedaily.com The pyridine scaffold, in particular, is a privileged structure in drug discovery. The ability to modify the this compound molecule at both the bromine and amine sites allows chemists to create large libraries of related compounds. These libraries can then be screened for biological activity against various therapeutic targets, such as enzymes and receptors.

The compound serves as a key intermediate in the synthesis of a wide range of more complex molecules. For instance, the bromine atom can be replaced with various aryl, alkyl, or other functional groups through palladium-catalyzed cross-coupling reactions. Simultaneously, the primary amine of the ethylamine group can be readily modified through reactions like acylation, alkylation, or reductive amination to introduce further diversity. This modular approach is highly efficient in the exploration of chemical space for drug discovery and development.

Overview of Research Trajectories

Research involving this compound and related structures generally follows several key trajectories:

Development of Novel Synthetic Methods: Chemists are continuously exploring more efficient and scalable methods to synthesize this compound and its analogs. This includes optimizing reaction conditions and exploring new catalytic systems to improve yields and reduce byproducts. organic-chemistry.orggeorgiasouthern.edu

Application as a Building Block: A major focus of research is the use of this compound as a scaffold to build novel molecules with potential therapeutic properties. This involves its incorporation into a wide array of structures targeting different diseases. The reactivity of the C-Br bond is frequently exploited in these synthetic campaigns.

Medicinal Chemistry and Drug Discovery: Researchers in medicinal chemistry utilize this compound to conduct structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the biological activity of the resulting analogs, scientists can identify key structural features responsible for a compound's therapeutic effects. This iterative process is fundamental to the design of more potent and selective drugs.

Materials Science: While less common, pyridine-based compounds also find applications in materials science, for example, in the synthesis of ligands for metal complexes or as components of functional organic materials. The specific properties of this compound could be leveraged in these areas as well.

The versatility and strategic importance of this compound ensure its continued relevance as a key building block in the ongoing quest for new and improved chemical entities for a variety of scientific applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 910391-38-7 | echemi.com |

| Molecular Formula | C₇H₉BrN₂ | |

| Molecular Weight | 201.06 g/mol | |

| Boiling Point | 299.8±25.0 °C (Predicted) | chemicalbook.com |

| Density | 1.485±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Table 2: Related Isomers and Salts

| Compound Name | CAS Number | Molecular Formula | Note |

| 2-(3-Bromopyridin-2-yl)ethanamine | 910386-57-1 | C₇H₉BrN₂ | Positional isomer. chemscene.com |

| 2-(6-Bromopyridin-2-yl)ethanamine hydrochloride | 1260903-07-8 | C₇H₁₀BrClN₂ | Hydrochloride salt of a positional isomer. bldpharm.com |

| 2-(6-Bromopyridin-3-yl)ethan-1-amine dihydrochloride | Not Available | C₇H₁₁BrCl₂N₂ | Dihydrochloride salt of the title compound. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-bromopyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOUQWQNLWSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695928 | |

| Record name | 2-(6-Bromopyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910391-38-7 | |

| Record name | 2-(6-Bromopyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

The proton NMR (¹H NMR) spectrum of 2-(6-Bromopyridin-3-yl)ethanamine provides specific signals that confirm the identity and substitution pattern of the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethanamine side chain.

The pyridine ring exhibits three unique proton signals:

H-2 (ortho to nitrogen): This proton is expected to appear as a doublet or a singlet-like signal at the most downfield position of the aromatic region due to the deshielding effects of the adjacent nitrogen and bromine atoms.

H-4 (meta to bromine and nitrogen): This proton typically appears as a doublet of doublets, showing coupling to both H-2 and H-5.

H-5 (ortho to the ethylamine (B1201723) group): This proton signal is also a doublet, coupled to H-4.

The ethanamine side chain produces two signals:

Methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar): These protons appear as a triplet, coupled to the adjacent methylene group.

Methylene group adjacent to the amine (-CH₂-NH₂): These protons also appear as a triplet, coupled to the neighboring methylene group. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be variable. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.2 - 8.4 | d or s |

| Pyridine H-4 | 7.6 - 7.8 | dd |

| Pyridine H-5 | 7.3 - 7.5 | d |

| Ar-CH₂- | 2.8 - 3.0 | t |

| -CH₂-NH₂ | 2.9 - 3.1 | t |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are expected.

Pyridine Carbons: The five carbons of the pyridine ring have characteristic chemical shifts. The carbon atom bonded to bromine (C-6) is significantly influenced by the halogen, appearing at a specific downfield shift. The other aromatic carbons (C-2, C-3, C-4, C-5) can be assigned based on their electronic environment and coupling patterns in more advanced experiments.

Ethanamine Carbons: The two aliphatic carbons of the side chain appear in the upfield region of the spectrum, with the carbon directly attached to the aromatic ring appearing slightly more downfield than the one bonded to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-6 (C-Br) | 140 - 142 |

| Pyridine C-2 | 150 - 152 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-5 | 122 - 124 |

| Pyridine C-3 | 135 - 137 |

| Ar-CH₂- | 35 - 38 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂), the molecular weight is approximately 201.06 g/mol . chemicalbook.com

A key diagnostic feature in the mass spectrum is the presence of a pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) in a roughly 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). uni.lu High-resolution mass spectrometry can confirm the exact mass and molecular formula.

Common fragmentation patterns involve the cleavage of the ethanamine side chain. A prominent fragment would likely result from benzylic-type cleavage, leading to the formation of a stable bromopyridinylmethyl cation.

Table 3: Key Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 199/201 | Molecular ion peak showing the characteristic bromine isotopic pattern. uni.lu |

| [M+H]⁺ | 200/202 | Protonated molecular ion, also showing the bromine isotopic pattern. uni.lu |

| [C₆H₅BrN]⁺ | 171/173 | Loss of CH₂NH₂ via benzylic cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

N-H Stretch: The primary amine group (-NH₂) shows two characteristic medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

N-H Bend: The scissoring vibration of the primary amine typically appears in the range of 1590-1650 cm⁻¹.

C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine moiety are observed in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to be found in the lower frequency (fingerprint) region of the spectrum, typically around 500-650 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

Chemical Reactivity and Derivatization of 2 6 Bromopyridin 3 Yl Ethanamine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, particularly through metal-catalyzed cross-coupling reactions. This functionality is crucial for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with a boronic acid, is a powerful method for forming carbon-carbon bonds. wikipedia.org In this context, the bromine atom of 2-(6-bromopyridin-3-yl)ethanamine can be replaced by various aryl or heteroaryl groups. researchgate.net Palladium catalysts, such as Pd(OAc)₂, are commonly employed, often in the presence of a base like K₂CO₃. researchgate.netnih.gov The reaction is tolerant of a wide range of functional groups and can be performed under mild, aerobic conditions. nih.govyoutube.com The choice of solvent and base can be optimized to achieve high yields. researchgate.net For instance, a catalytic system using dicyclohexylamine (B1670486) with Pd(OAc)₂ in ethanol (B145695) has proven effective for coupling aryl bromides with boronic acids at room temperature. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with amines. wikipedia.org While this reaction is typically used to introduce an amine, a variation could theoretically be applied to this compound to replace the bromine atom with a different amino group, leading to unsymmetrical 2,6-disubstituted pyridines. researchgate.net The development of specialized phosphine (B1218219) ligands (e.g., dppp, BINAP, XPhos) has significantly expanded the scope of this reaction, enabling the use of various amines and improving reaction rates and yields. wikipedia.orgamazonaws.comnih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed C-N cross-coupling reactions offer an alternative to palladium-based methods. researchgate.netresearchgate.net These reactions can be highly selective. For example, using a CuI/ligand system in DMSO can selectively form a C-N bond at the bromine position of a dibromopyridine, leaving the other bromine atom intact. researchgate.net This selectivity is crucial for the stepwise synthesis of unsymmetrical disubstituted pyridines. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Pyridine Systems

| Reaction Type | Catalyst/Reagents | Nucleophile | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, Base (e.g., K₂CO₃) | Aryl Boronic Acid | 6-Aryl-pyridin-3-yl derivative | researchgate.net |

| Buchwald-Hartwig | Pd(OAc)₂, Ligand (e.g., dppp), Base (e.g., NaOt-Bu) | Amine (e.g., Isopropylamine) | 6-Amino-pyridin-3-yl derivative | amazonaws.com |

| Copper-Catalyzed Amination | CuI, Ligand (e.g., 1,2-ethanediamine), Base (e.g., K₂CO₃) | N-Heterocycle (e.g., Benzimidazole) | 6-(Benzimidazol-1-yl)-pyridin-3-yl derivative | researchgate.net |

Reactions Involving the Ethanamine Moiety

The primary amine of the ethanamine side chain is a versatile nucleophile, readily participating in reactions with a variety of electrophiles. mnstate.edu

The lone pair of electrons on the nitrogen atom of the ethanamine group allows it to react with various electrophilic partners.

Acylation: The primary amine can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org This reaction is a fundamental transformation for introducing acyl groups. For example, the reaction with chloroacetyl chloride would yield a 2-chloro-N-(2-(6-bromopyridin-3-yl)ethyl)acetamide. advancechemjournal.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. libretexts.org This reaction is analogous to acylation and is used to introduce sulfonyl groups, which are important in medicinal chemistry. libretexts.org

The primary amine group is also key to forming imines (Schiff bases) and coordinating with metal ions.

Schiff Base Formation: The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. libretexts.orgekb.eg This reaction is typically acid-catalyzed and involves the elimination of a water molecule. mnstate.edulibretexts.org Schiff bases are important intermediates in organic synthesis and many exhibit biological activity. advancechemjournal.comekb.eg For instance, reacting the title compound with an aldehyde like 4-hydroxybenzaldehyde (B117250) would produce the corresponding N-(4-hydroxybenzylidene)-2-(6-bromopyridin-3-yl)ethanamine. advancechemjournal.com

Metal Complex Formation: The nitrogen atoms of both the pyridine ring and the ethanamine side chain can act as ligands, coordinating with metal ions to form metal complexes. The ethanamine group can act as a bidentate or monodentate ligand. This chelation ability is a common feature of compounds with similar structures and is used in the synthesis of coordination compounds with unique properties, such as extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu The formation of stable complexes with transition metals like iridium, copper, nickel, and cobalt has been observed with structurally related pyridine-amine ligands. rsc.orgekb.eg

Oxidation and Reduction Pathways

The reactive moieties of this compound can undergo oxidation and reduction under specific conditions. While detailed studies on the specific oxidation and reduction of the title compound are not extensively documented, the reactivity of its constituent parts suggests potential pathways. The ethanamine side chain could be oxidized, while the pyridine ring could potentially be reduced under certain catalytic hydrogenation conditions, although this might also lead to debromination.

Computational Chemistry Approaches to Reaction Prediction and Optimization

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to understand and predict the chemical reactivity of molecules.

DFT calculations can provide valuable insights into the mechanisms of the reactions discussed above. For example, DFT has been used to study the C-H bond activation and complexation of a related 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine ligand with iridium. rsc.org These calculations helped elucidate that the activation occurs after an initial coordination of the ligand to the metal center. rsc.org Similarly, DFT can be used to calculate molecular properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity in reactions like Schiff base formation. najah.edu Such computational approaches can predict reaction pathways, rationalize product selectivity, and help optimize reaction conditions for the derivatization of this compound. rsc.orgnajah.edu

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, 2-(6-Bromopyridin-3-yl)ethanamine serves as a fundamental building block. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine (B92270) ring susceptible to cross-coupling reactions at the bromine-substituted position, allows for a variety of chemical transformations. Organic chemists utilize this compound to introduce the 6-bromopyridin-3-yl)ethyl motif into larger molecules.

The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to form a wide array of derivatives. Simultaneously, the bromine atom on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes it a strategic component in the convergent synthesis of complex target molecules.

Utilization as a Pharmaceutical Intermediate

The structural attributes of this compound make it a key intermediate in the synthesis of pharmaceutically active compounds. Its presence in the synthetic pathway of various drug candidates highlights its importance in medicinal chemistry.

Precursor in Kinase Inhibitor Development

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. nih.gov The general class of small molecule kinase inhibitors has revolutionized cancer therapy by providing a targeted approach that is often more effective than traditional chemotherapy. nih.gov

While direct examples for this compound are not prevalent in the provided search results, the broader class of bromo-substituted heterocyclic compounds are known precursors in this area. For instance, a novel 6-bromoindirubin derivative, MLS-2384, has been identified as a dual JAK/Src kinase inhibitor, demonstrating the utility of the bromo-substituent in the design of potent enzyme inhibitors. nih.gov The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks where a brominated pyridine core could be a key starting material.

Intermediates for Antiviral Drugs

The development of novel antiviral agents is a critical area of pharmaceutical research. While specific antiviral drugs derived directly from this compound are not explicitly detailed in the provided search results, the core structure is relevant to the synthesis of complex heterocyclic systems found in some antiviral compounds. The synthesis of nucleoside and non-nucleoside analogues often involves the use of functionalized heterocyclic building blocks.

Development of Bioactive Molecules

The term "bioactive molecules" encompasses a wide range of compounds that elicit a biological response. The synthesis of such molecules is a cornerstone of medicinal chemistry, aiming to create new therapeutic agents. nih.govmdpi.com The modification of natural products and the de novo design of synthetic compounds are two key strategies in this endeavor. mdpi.com

The this compound scaffold can be found in various research compounds explored for their biological activity. The primary amine allows for the introduction of diverse functionalities, which can modulate the pharmacological properties of the resulting molecule, such as its binding affinity to biological targets, solubility, and metabolic stability.

Ligand Design in Coordination Chemistry

The pyridine nitrogen and the exocyclic amine group of this compound make it a suitable candidate for the design of ligands in coordination chemistry. These ligands can coordinate with metal ions to form stable complexes with potential applications in catalysis and materials science.

Hemilabile (Imino)pyridine Ligands in Catalysis

Hemilabile ligands are a class of ligands that contain at least two different donor atoms, one of which can reversibly dissociate from the metal center, creating a vacant coordination site for catalysis. The reaction of the primary amine of this compound with aldehydes or ketones can lead to the formation of (imino)pyridine ligands.

These ligands, featuring a strongly coordinating imine nitrogen and a potentially labile pyridine nitrogen, can act as hemilabile ligands. While specific catalytic applications using ligands derived from this compound are not detailed in the provided search results, the synthesis of related 2,6-bis[(4-bromo-phenyl)imino-methyl]pyridine ligands and their chromium(III) complexes has been reported, demonstrating the principle of using brominated pyridine-imine systems in coordination chemistry. nih.gov The synthesis of tren-based scaffolded ligands from 2-bromo-6-methylaminopyridine further illustrates the utility of such precursors in creating complex ligand architectures for potential use in stabilizing metal atom chains. georgiasouthern.edugeorgiasouthern.edu

Tris[(6-bromopyridin-2-yl)methyl]amine in Coordination Compounds

Tris[(6-bromopyridin-2-yl)methyl]amine, also known as TPABr3, is a tripodal tetradentate ligand that has garnered interest in the field of coordination chemistry. researchgate.netdoaj.org It is a derivative of the well-studied ligand, Tris(2-pyridylmethyl)amine (TPA), and is characterized by the presence of a bromine atom on the 6-position of each of its three pyridyl groups. researchgate.netdoaj.org This substitution influences the electronic properties and steric hindrance of the ligand, which in turn affects the geometry and reactivity of the resulting metal complexes.

Coordination compounds involving polydentate nitrogen ligands like TPABr3 are extensively utilized in catalysis and as structural and functional models for the active sites of metalloenzymes in bioinorganic chemistry. researchgate.netdoaj.orgnih.gov The parent TPA ligand is known to form stable complexes with a variety of metals, including copper, iron, and zinc, typically resulting in five- or six-coordinate complexes. researchgate.netiucr.org While TPABr3 is also known, it has been the subject of fewer investigations compared to TPA. researchgate.net

The synthesis of Tris[(6-bromopyridin-2-yl)methyl]amine has been reported to proceed from 2,6-dibromopyridine (B144722). iucr.org The process involves a multi-step synthesis to first create the necessary (6-bromo-2-pyridyl)methylamine precursor, which is then used to build the final tripodal ligand. iucr.org

The molecular structure of TPABr3 has been elucidated by X-ray diffraction, revealing a triclinic crystal system with a P-1 space group. doaj.orgiucr.org A notable feature of its solid-state structure is the presence of intermolecular Br···Br interactions, which contribute to the stability of the crystal packing. doaj.orgiucr.org

While the primary focus of research on TPABr3 has been on its synthesis and structural characterization, its coordination to metal ions is of significant interest for potential applications. For instance, iron complexes of TPA ligands with bromo substitutions have been explored for their catalytic activity in oxidation reactions. researchgate.net The electronic effect of the bromine atoms in TPABr3 can modulate the Lewis acidity of the complexed metal center, which is a key parameter in catalysis. jobpcr.com

Interactive Table: Structural and Chemical Data for Tris[(6-bromopyridin-2-yl)methyl]amine and Related Compounds.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| Tris[(6-bromopyridin-2-yl)methyl]amine | C18H15Br3N4 | 555.06 | Tripodal ligand with three 6-bromo-2-methylpyridine units |

| Tris(2-pyridylmethyl)amine | C18H18N4 | 290.37 | Parent tripodal ligand without bromo substitution |

| 2,6-dibromopyridine | C5H3Br2N | 236.89 | Starting material for the synthesis of TPABr3 |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh conditions and the use of hazardous reagents. rasayanjournal.co.in In contrast, modern research is actively pursuing the development of novel, efficient, and environmentally benign synthetic routes. While specific novel pathways for 2-(6-Bromopyridin-3-yl)ethanamine are not extensively documented in publicly available research, general advancements in pyridine synthesis are highly relevant. These include one-pot multicomponent reactions, which offer the advantage of combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. nih.govresearchgate.netnih.gov Other innovative approaches like C-H activation and cycloaddition reactions are also being explored to construct substituted pyridine rings with high selectivity and functional group tolerance. nih.govbeilstein-journals.org For instance, rhodium-catalyzed C-H activation provides a direct method for forming highly substituted pyridines without the need for pre-functionalized starting materials. nih.gov

Advanced Functionalization Strategies for Enhanced Reactivity

The bromine atom and the ethanamine moiety in this compound are key sites for further chemical modification. The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Advanced functionalization strategies focus on developing more selective and efficient methods for these transformations.

Recent progress in cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful tool for creating new carbon-carbon bonds at the bromine-substituted position. mdpi.com This enables the synthesis of a diverse library of derivatives with potentially enhanced biological activities. Furthermore, research into direct C-H functionalization of the pyridine ring is a rapidly developing field. beilstein-journals.orgrsc.org These methods bypass the need for pre-installed leaving groups like bromine, offering a more atom-economical approach to modifying the pyridine core. rsc.org For example, transition-metal catalyzed C-H functionalization allows for the direct introduction of alkyl, aryl, and other groups onto the pyridine ring. beilstein-journals.org

Integration into Advanced Materials Science

The unique electronic and structural properties of pyridine-containing compounds make them attractive candidates for applications in materials science. The pyridine unit can be incorporated into larger molecular architectures to create novel polymers, ligands for metal complexes, and functional materials. researchgate.net For instance, pyridine-containing diamines can be used as monomers for the synthesis of high-performance polyimides with excellent thermal stability and solubility. researchgate.net

The bromo- and amino- functionalities of this compound offer versatile handles for polymerization and surface modification. The development of new materials from this compound could lead to applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for creating novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties.

Targeted Applications in Specialized Chemical Fields

The 2-phenethylamine motif, a core component of this compound, is a well-established pharmacophore found in numerous biologically active compounds, including neurotransmitters and therapeutic agents. mdpi.com This structural feature suggests that derivatives of this compound could have significant potential in medicinal chemistry. Research in this area would focus on synthesizing and screening libraries of its derivatives for activity against various biological targets, such as G-protein coupled receptors, ion channels, and enzymes.

In the field of agrochemistry, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The bromo- and amino- functionalities of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of chemical syntheses. rasayanjournal.co.innih.govresearchgate.netnih.govbiosynce.com For this compound and its derivatives, future research will likely focus on developing more sustainable synthetic protocols. This includes the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more environmentally friendly alternatives. rasayanjournal.co.inbiosynce.com

Catalysis plays a crucial role in green chemistry, and the development of highly efficient and recyclable catalysts for the synthesis and functionalization of pyridine derivatives is a key research area. biosynce.com Techniques such as microwave-assisted synthesis and ultrasound irradiation are also being explored to reduce reaction times, improve yields, and lower energy consumption. nih.govmdpi.com The development of eco-friendly brominating agents is another important aspect of sustainable synthesis, aiming to replace hazardous reagents like elemental bromine. cambridgescholars.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-Bromopyridin-3-yl)ethanamine, and how can enantiopure forms be obtained?

- Methodology :

- Core Synthesis : Start with 6-bromo-3-pyridinecarboxaldehyde. Perform reductive amination using sodium cyanoborohydride and ammonium acetate in methanol at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Enantioselective Synthesis : Use chiral catalysts (e.g., (R)- or (S)-BINAP) during the reductive amination step to achieve enantiopure products. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR/IR Analysis : Acquire - and -NMR spectra in CDCl₃ to confirm the amine and pyridine moieties. Use IR to identify N-H stretching (~3350 cm) and C-Br vibrations (~600 cm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (space group determination, thermal parameter optimization) .

Q. What are the typical reactivity patterns of the bromine substituent in this compound?

- Methodology :

- Nucleophilic Substitution : React with nucleophiles (e.g., sodium methoxide) in DMF at 80°C to replace bromine with methoxy groups. Monitor via TLC and isolate products via recrystallization .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent) to form biaryl derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound and its derivatives?

- Methodology :

- Computational Setup : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps. Validate against experimental UV-Vis spectra .

- Thermochemical Analysis : Compute atomization energies and ionization potentials using exact-exchange terms in the functional to minimize deviations (<3 kcal/mol) .

Q. What strategies improve the accuracy of crystal structure determination for derivatives of this compound?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) for weakly diffracting crystals.

- Refinement in SHELX : Apply TWIN/BASF commands for twinned crystals and restraints for disordered regions. Validate with R-factor convergence (<5%) and PLATON checkCIF .

Q. How can researchers investigate the pharmacological activity of this compound analogs?

- Methodology :

- Receptor Binding Assays : Test NMDA receptor inhibition via patch-clamp electrophysiology (HEK293 cells expressing GluN1/GluN2B subunits). Use 5-Bromotryptamine hydrochloride as a reference .

- Kinase Inhibition Studies : Synthesize fluorescently labeled analogs (e.g., FITC-conjugated) for competitive inhibition assays against Pim-1 kinase .

Q. How should conflicting computational and experimental data (e.g., bond lengths, reaction yields) be resolved?

- Methodology :

- Error Source Analysis : Compare DFT-predicted bond lengths with X-ray data. Adjust functionals (e.g., include dispersion corrections) if deviations exceed 0.02 Å .

- Reaction Optimization : Re-examine solvent effects (e.g., switch from DMF to THF) or catalyst loading if experimental yields diverge from computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.